

Spectroscopic and Analytical Profile of (R)-Boroleu-(+)-pinanediol-HCl: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Boroleu-(+)-pinanediol-hcl

Cat. No.: B562883

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies for (R)-Boroleu-(+)-pinanediol hydrochloride, a key chiral intermediate in pharmaceutical synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for acquiring these spectra.

Compound Overview

(R)-Boroleu-(+)-pinanediol hydrochloride is a chiral boron-containing amino alcohol derivative. Its unique structure makes it a valuable building block in the asymmetric synthesis of complex molecules, notably as a precursor for proteasome inhibitors used in therapeutic drug development.

Property	Value
IUPAC Name	(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0 ^{2,6}]decan-4-yl]butan-1-amine;hydrochloride[1]
CAS Number	779357-85-6[1]
Molecular Formula	C ₁₅ H ₂₉ BCINO ₂ [1]
Molecular Weight	301.7 g/mol [1]

Spectroscopic Data

While specific, authenticated spectra for **(R)-Boroleu-(+)-pinanediol-HCl** are not widely published, the following tables summarize the expected spectroscopic characteristics based on data from closely related analogs, such as the trifluoroacetate salt, and general principles of spectroscopic analysis for similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structural integrity and stereochemistry of the molecule.

¹H-NMR (Proton NMR) Expected Chemical Shifts

Protons	Expected Chemical Shift (δ) ppm	Multiplicity	Notes
Pinanediol moiety	1.2 - 1.8	Multiplets	A complex series of signals corresponding to the various protons of the pinane framework is expected in this region. [2]
Leucine side chain $(\text{CH}_3)_2$	~ 0.9	Doublet	Two diastereotopic methyl groups of the leucine moiety.
Leucine side chain CH	~ 1.5 - 1.7	Multiplet	
Leucine side chain CH_2	~ 1.2 - 1.4	Multiplet	
Leucine α -CH	~ 2.8 - 3.2	Multiplet	This proton is adjacent to the boron atom and the amine group, leading to a downfield shift.
NH_3^+	Broad	Singlet	The signal for the ammonium protons can be broad and may exchange with deuterium in D_2O .

^{13}C -NMR (Carbon NMR) Expected Chemical Shifts

Carbon	Expected Chemical Shift (δ) ppm	Notes
Leucine side chain CH_3	~ 21 - 23	
Leucine side chain CH	~ 24 - 26	
Leucine side chain CH_2	~ 40 - 43	
Leucine α -C	~ 45 - 55	Attached to boron and nitrogen.
Pinanediol moiety	~ 24 - 86	A series of signals corresponding to the pinanediol framework.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
N-H Stretch (Ammonium)	3300 - 3500	Strong, Broad	Characteristic of a primary amine salt (R-NH ₃ ⁺). This broad envelope is a key feature.[3][4]
C-H Stretch (Aliphatic)	2850 - 3000	Strong	From the leucine and pinanediol moieties.
N-H Bend (Ammonium)	1560 - 1625 and 1500 - 1550	Medium	Asymmetric and symmetric bending vibrations of the NH ₃ ⁺ group.[4]
B-O Stretch	1300 - 1400	Strong	Characteristic of boronic esters.
C-N Stretch	1000 - 1250	Medium	

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Parameter	Expected Value	Notes
Molecular Ion Peak [M] ⁺	~ 266.2 m/z	This corresponds to the free amine form of the molecule after loss of HCl. In positive ion mode ESI, this would be observed.
[M+H] ⁺	~ 267.2 m/z	The protonated molecule of the free amine.

Experimental Protocols

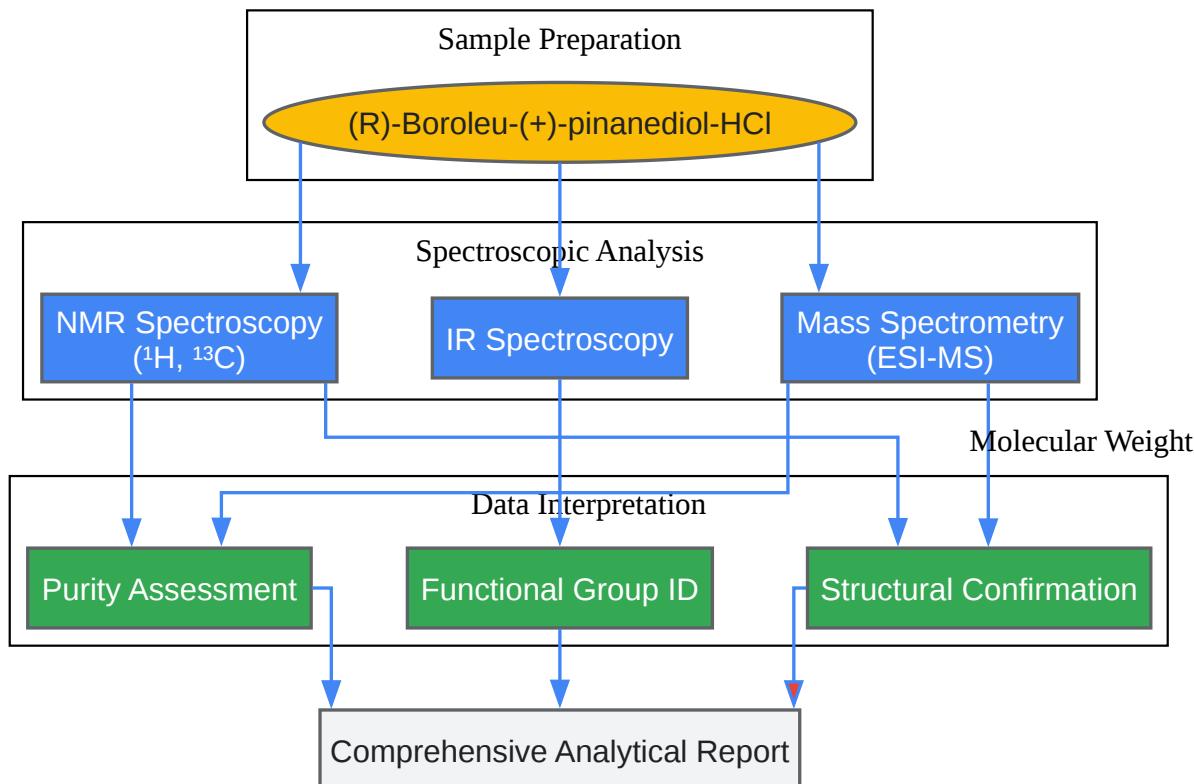
The following are detailed methodologies for the key analytical experiments.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(R)-Boroleu-(+)-pinanediol-HCl** in a suitable deuterated solvent such as Deuterium Oxide (D_2O), Methanol-d₄, or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without interfering with the signals of interest.
- Instrumentation: A high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher, is recommended for detailed structural analysis.
- 1H -NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - To confirm the N-H protons, a D_2O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D_2O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the NH_3^+ signal confirms its assignment.[3]
- ^{13}C -NMR Acquisition:
 - A proton-decoupled ^{13}C NMR spectrum should be acquired.
 - Due to the lower natural abundance of ^{13}C , a greater number of scans and a longer acquisition time will be necessary compared to 1H -NMR.

IR Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[5]


- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer and record the spectrum, typically over a range of 4000 to 400 cm^{-1} .
 - The final spectrum is presented in terms of absorbance or transmittance.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water or methanol. To aid ionization in positive ion mode, a small amount of formic acid can be added.[6]
- Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be coupled with a liquid chromatography system (LC-MS) for purity analysis or used with direct infusion.
- Data Acquisition:
 - Introduce the sample solution into the ESI source.
 - Acquire the mass spectrum in positive ion mode over a suitable mass-to-charge (m/z) range (e.g., 50-500).
 - The instrument parameters (e.g., capillary voltage, cone voltage, source temperature) should be optimized to achieve good signal intensity and minimize fragmentation.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **(R)-Boroleu-(+)-pinanediol-HCl**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **(R)-Boroleu-(+)-pinanediol-HCl**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-BoroLeu-(+)-Pinanediol hydrochloride | C15H29BCINO2 | CID 46911940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-BoroLeu-(+)-Pinanediol trifluoroacetate | 179324-87-9 | Benchchem [benchchem.com]
- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of (R)-Boroleu-(+)-pinanediol-HCl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b562883#spectroscopic-data-for-r-boroleu-pinanediol-hcl-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com